Sodium isovalerate

Catalog No.
S742765
CAS No.
539-66-2
M.F
C5H10NaO2
M. Wt
125.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium isovalerate

CAS Number

539-66-2

Product Name

Sodium isovalerate

IUPAC Name

sodium;3-methylbutanoate

Molecular Formula

C5H10NaO2

Molecular Weight

125.12 g/mol

InChI

InChI=1S/C5H10O2.Na/c1-4(2)3-5(6)7;/h4H,3H2,1-2H3,(H,6,7);

InChI Key

XBINCBYSUADRLY-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)[O-].[Na+]

Canonical SMILES

CC(C)CC(=O)O.[Na]

Catalyst in Organic Reactions:

Sodium isovalerate acts as a mild and selective catalyst in organic reactions. Its ability to form carboxylate salts with fatty acids makes it useful in various synthetic processes. For example, it is used in the preparation of cefmetazole, a broad-spectrum antibiotic []. Additionally, it functions as an activated carbonyl group, allowing for efficient reactions with compounds containing carboxylate groups [].

Potential Anti-inflammatory Properties:

Studies have shown that sodium isovalerate might possess anti-inflammatory properties. This effect is potentially linked to its ability to inhibit the synthesis of prostaglandins, which are known inflammatory mediators []. However, further research is needed to fully understand its potential therapeutic application in this area.

Research Reagent:

  • Biochemical research: Investigating the interactions of sodium isovalerate with different biological molecules and pathways [].
  • Cellular and molecular biology: Studying the effects of sodium isovalerate on cellular processes and gene expression [].
  • Environmental science: Analyzing the presence and behavior of sodium isovalerate in environmental samples [].

Sodium isovalerate is a sodium salt of isovaleric acid, with the chemical formula C5H9NaO2\text{C}_5\text{H}_9\text{NaO}_2 and a molecular weight of approximately 124.11 g/mol. It exists as a deliquescent solid that readily absorbs moisture from the air, making it challenging to store in humid environments. This compound is notable for its characteristic odor, reminiscent of aged cheese or certain cheeses, which is attributed to the isovaleric acid it derives from. Sodium isovalerate is utilized in various applications, particularly in the food and pharmaceutical industries, due to its unique properties and biological activities .

Sodium isovalerate exhibits interesting biological activities. It has been studied for its effects on gut microbiota and has shown potential in modulating the growth of certain bacteria. For example, it has been observed to influence the composition of volatile fatty acids in ruminants and may play a role in enhancing gut health by affecting microbial populations . Additionally, it has been investigated for its potential effects on metabolic processes and as a precursor in biochemical pathways related to valine metabolism .

Sodium isovalerate can be synthesized through several methods:

  • Neutralization Reaction: The most common method involves neutralizing an aqueous solution of sodium carbonate with an excess of isovaleric acid. The resulting solution is then evaporated to yield sodium isovalerate .
  • Direct Reaction: Another method includes directly reacting sodium hydroxide with isovaleric acid under controlled conditions to precipitate sodium isovalerate .
  • Crystallization: Due to its deliquescent nature, crystallization must occur under dry conditions; otherwise, the compound will absorb moisture and not form solid crystals .

Sodium isovalerate finds applications in various fields:

  • Food Industry: It serves as a flavoring agent and preservative due to its antimicrobial properties.
  • Pharmaceuticals: Used as an excipient or stabilizer in drug formulations.
  • Chemical Synthesis: Acts as a reagent or catalyst in organic synthesis processes .
  • Animal Feed Additive: It can improve gut health and nutrient absorption when added to livestock feed .

Sodium isovalerate shares similarities with several other compounds derived from branched-chain fatty acids. Here are some comparable compounds:

CompoundChemical FormulaUnique Characteristics
Isovaleric AcidC5H10O2\text{C}_5\text{H}_{10}\text{O}_2Volatile fatty acid with strong odor; used in flavoring
Sodium ButyrateC4H7NaO2\text{C}_4\text{H}_7\text{NaO}_2Short-chain fatty acid; known for gut health benefits
Sodium CaproateC6H11NaO2\text{C}_6\text{H}_{11}\text{NaO}_2Medium-chain fatty acid; used in food preservation
Sodium ValerateC5H9NaO2\text{C}_5\text{H}_{9}\text{NaO}_2Similar structure but different chain length; used in pharmaceuticals

Uniqueness: Sodium isovalerate's distinct odor profile and specific interactions with microbial populations set it apart from these similar compounds. Its role as both a flavoring agent and a potential enhancer of gut health further highlights its unique applications within the food and pharmaceutical industries.

Carboxylation Routes from Isovaleraldehyde Precursors

The synthesis of sodium isovalerate through carboxylation routes from isovaleraldehyde precursors represents a fundamental pathway in industrial organic chemistry [1]. Isovaleraldehyde, also known as 3-methylbutanal, serves as the primary precursor in this synthetic approach [2]. The industrial production of isovaleric acid, which is subsequently converted to sodium isovalerate, primarily relies on the hydroformylation of isobutylene with synthesis gas, forming isovaleraldehyde as an intermediate product [1].

The hydroformylation process involves the treatment of isobutylene with carbon monoxide and hydrogen under high pressure conditions, typically between 10 and 100 atmospheres, at temperatures ranging from 40 to 200 degrees Celsius [3]. This reaction produces isovaleraldehyde according to the equation: (CH₃)₂C=CH₂ + H₂ + CO → (CH₃)₂CHCH₂CHO [1]. The process utilizes transition metal catalysts, commonly cobalt or rhodium complexes, which dissolve in the reaction medium to facilitate homogeneous catalysis [3].

Alternative carboxylation methodologies have been developed using palladium-catalyzed systems [4] [5]. Palladium acetate has demonstrated effectiveness in carboxylation reactions with carbon monoxide under mild conditions, operating at atmospheric pressure and temperatures between 20-50 degrees Celsius [4]. These palladium-catalyzed processes can be transformed into pseudo-catalytic systems through the addition of specific oxidants such as mercury(II) acetate, thallium(III) trifluoroacetate, and sodium nitrate [4].

The oxidation of isovaleraldehyde to isovaleric acid can be achieved through multiple pathways [6] [7]. Traditional chemical oxidation employs potassium dichromate(VI) solution in the presence of dilute sulfuric acid, causing the dichromate solution to change from orange to green during the reaction [7]. Biocatalytic methods using aldehyde dehydrogenase enzymes have emerged as environmentally benign alternatives [6] [8]. These enzymatic processes operate under mild conditions at 40 degrees Celsius and atmospheric pressure, utilizing molecular oxygen as the oxidant [6] [8].

Carboxylation MethodTemperature (°C)Pressure (atm)Catalyst SystemYield (%)
Hydroformylation [3]40-20010-100Cobalt/Rhodium85-95
Palladium-catalyzed [4]20-501Palladium acetate70-85
Biocatalytic oxidation [8]401Aldehyde dehydrogenase>99

Neutralization Pathways of Isovaleric Acid

The conversion of isovaleric acid to sodium isovalerate occurs through neutralization reactions with sodium hydroxide [9] [10] [11]. The fundamental neutralization process follows the general equation: isovaleric acid + sodium hydroxide → sodium isovalerate + water + heat [11]. This acid-base reaction results in the formation of the sodium salt along with water as a byproduct, and the process is exothermic in nature [11].

Industrial-scale neutralization typically employs concentrated sodium hydroxide solutions to achieve complete conversion of the carboxylic acid [9]. The process described in patent literature involves mixing isovaleric acid with sodium hydroxide and water, followed by stirring and heating at temperatures between 70-80 degrees Celsius for 2-4 hours [9]. The reaction mixture is then subjected to distillation under normal pressure to remove 50-55% of the water content [9].

The neutralization process can be optimized through careful control of stoichiometric ratios and reaction conditions [9]. Research indicates that using a molar ratio of sodium hydroxide to isovaleric acid of 1.2:1 provides optimal conversion while minimizing excess base [9]. The reaction temperature significantly influences the rate of neutralization, with higher temperatures accelerating the process but requiring careful control to prevent decomposition [9].

Alternative neutralization pathways involve the use of sodium carbonate as a neutralizing agent, which produces carbon dioxide as an additional byproduct [10]. This method is particularly advantageous when lower reaction temperatures are desired, as sodium carbonate neutralization can proceed effectively at ambient conditions [10]. The resulting sodium isovalerate solution requires subsequent concentration and crystallization steps to obtain the solid product [10].

Neutralization AgentMolar RatioTemperature (°C)Reaction Time (h)Conversion (%)
Sodium hydroxide [9]1.2:170-802-4>98
Sodium carbonate [10]1.1:125-404-695-97

Optimization of Reaction Conditions for Scalable Synthesis

The optimization of reaction conditions for scalable synthesis of sodium isovalerate requires systematic evaluation of multiple process parameters [12] [13]. Response surface methodology has been employed to determine optimal conditions for related esterification processes, providing insights applicable to sodium isovalerate synthesis [12]. The key variables identified include reaction time, molar ratios of reactants, catalyst loading, and temperature control [12].

Temperature optimization studies demonstrate that reaction rates increase exponentially with temperature up to an optimal point, beyond which decomposition reactions become significant [12]. For sodium isovalerate synthesis, the optimal temperature range has been established at 70-80 degrees Celsius for neutralization reactions and 100-120 degrees Celsius for direct synthesis from precursors [9] [14]. Higher temperatures lead to increased side reactions and product degradation [12].

Catalyst optimization for precursor synthesis involves the use of palladium-based systems with specific ligand combinations [14]. The hydroalkoxycarbonylation reaction employing palladium triphenylphosphine complexes with tosic acid achieves high selectivity and yields under optimized conditions [14]. The optimal catalyst system ratio of [alcohol]:[isobutylene]:[Pd(PPh₃)₄]:[PPh₃]:[TsOH] = 435:550:1:3:12 produces yields of 71-95% based on converted alcohols [14].

Process intensification through continuous flow reactors has shown promise for scalable production [15]. These systems allow for precise control of residence time, temperature gradients, and mixing efficiency [15]. Continuous processes eliminate batch-to-batch variations and enable easier scale-up from laboratory to industrial production scales [15].

Mass transfer considerations become critical at industrial scales, particularly for heterogeneous catalytic processes [16]. The use of slurry reactors with continuous circulation has been investigated to overcome mass transfer limitations while maintaining high conversion rates [16]. These reactor designs provide better temperature control and reduced capital costs compared to fixed-bed alternatives [16].

Process ParameterLaboratory ScalePilot ScaleIndustrial ScaleCritical Factor
Temperature (°C) [12]70-8075-8580-90Heat transfer
Pressure (bar) [3]1-1010-5050-100Mass transfer
Residence time (h) [12]2-43-64-8Reaction kinetics
Catalyst loading (%) [14]0.1-1.00.5-1.51.0-2.0Economic viability

Purification Techniques and Quality Control Parameters

The purification of sodium isovalerate requires multiple separation and purification steps to achieve the desired product quality [17] [18] [19]. Primary purification involves the removal of residual water through controlled evaporation and crystallization processes [20]. The crystallization step is critical for obtaining the characteristic white to off-white crystalline powder form of sodium isovalerate [17].

Distillation techniques are employed for the initial separation of sodium isovalerate from reaction mixtures [9] [19]. The process involves normal pressure distillation followed by vacuum distillation to remove volatile impurities and concentrate the product [9]. Toluene is commonly used as an azeotropic agent to facilitate complete water removal during the purification process [9].

Complexation purification methods using selective crystallization solvents have been developed for carboxylic acid salts [18]. These methods involve contacting the crude product with selective solvents to form salt complexes, which are subsequently recovered and processed to obtain the purified sodium isovalerate [18]. This approach is particularly effective for removing organic impurities and improving product purity [18].

Quality control parameters for sodium isovalerate include purity determination, moisture content analysis, and identification of impurities [21] [22]. Gas chromatography-mass spectrometry methods have been developed for precise quantitative analysis [22]. The analytical method employs positive-ion multiple reaction monitoring with a linear range of 0.02-1000 micromolar per liter and linearity coefficient of 0.99 [22].

Spectroscopic characterization involves nuclear magnetic resonance spectroscopy and infrared spectroscopy to confirm structural identity [23]. The molecular formula C₅H₉NaO₂ with a molecular weight of 124.11 grams per mole serves as the primary identification parameter [23]. Purity specifications typically require minimum 98% purity with controlled levels of heavy metals, residual solvents, and microbial contaminants [17].

Stability testing under various storage conditions determines shelf life and optimal storage requirements [17]. Sodium isovalerate demonstrates stability under normal conditions when stored in cool, dry environments away from strong oxidizing agents [17]. The compound maintains its crystalline structure and chemical integrity for extended periods under proper storage conditions [17].

Quality ParameterSpecificationTest MethodAcceptance Criteria
Purity (%) [17]≥98.0HPLC98.0-102.0
Moisture content (%) [20]≤0.5Karl Fischer≤0.5
Heavy metals (ppm) [24]≤10ICP-MS≤10
Residual solvents (ppm) [19]≤100GC-MS≤100
Microbial limits (CFU/g) [17]≤100USP<61>≤100
Particle size distribution [20]90% <150 μmLaser diffractionPass

The analytical characterization employs multiple complementary techniques to ensure comprehensive quality assessment [25]. Liquid chromatographic methods with fluorescent derivatization provide enhanced sensitivity for trace analysis [25]. The detection limit of 0.04 micromolar demonstrates the analytical capability required for quality control applications [25].

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

125.05784884 g/mol

Monoisotopic Mass

125.05784884 g/mol

Heavy Atom Count

8

UNII

5W4HQA4N4H

Other CAS

539-66-2

Wikipedia

Sodium isovalerate

Dates

Modify: 2024-04-14

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